molecular formula C20H16ClF3N4O3 B13576387 7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylicacidhydrochloride

7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylicacidhydrochloride

Cat. No.: B13576387
M. Wt: 452.8 g/mol
InChI Key: UOMGTQXLBZQUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{4-Amino-2-azabicyclo[211]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid hydrochloride is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid hydrochloride involves multiple steps. One of the key steps is the formation of the bicyclic structure, which can be achieved through photochemical [2 + 2] cycloaddition reactions . This method allows for the efficient creation of the bicyclic core, which can then be further functionalized to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound would likely involve batchwise synthesis, where the key intermediates are prepared in large quantities and then subjected to further reactions to yield the final product . The use of robust and scalable reaction conditions is crucial to ensure high yields and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or other substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

7

Properties

Molecular Formula

C20H16ClF3N4O3

Molecular Weight

452.8 g/mol

IUPAC Name

7-(4-amino-2-azabicyclo[2.1.1]hexan-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C20H15F3N4O3.ClH/c21-9-1-2-15(13(22)3-9)26-7-12(19(29)30)16(28)11-4-14(23)18(25-17(11)26)27-8-20(24)5-10(27)6-20;/h1-4,7,10H,5-6,8,24H2,(H,29,30);1H

InChI Key

UOMGTQXLBZQUBG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CN2C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.